molecular formula C9H11NO4S B14476503 (3-Nitropropane-1-sulfonyl)benzene CAS No. 66291-13-2

(3-Nitropropane-1-sulfonyl)benzene

Cat. No.: B14476503
CAS No.: 66291-13-2
M. Wt: 229.26 g/mol
InChI Key: LXNBJOKSGLKWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Nitropropane-1-sulfonyl)benzene is an organic compound characterized by the presence of a nitro group (-NO2) and a sulfonyl group (-SO2-) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitropropane-1-sulfonyl)benzene typically involves the nitration and sulfonation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group. Subsequently, the sulfonyl group can be introduced using sulfur trioxide (SO3) in the presence of a strong acid like H2SO4 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

(3-Nitropropane-1-sulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of sulfonic acids.

Scientific Research Applications

(3-Nitropropane-1-sulfonyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Nitropropane-1-sulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro and sulfonyl groups influence the electron density of the benzene ring, making it more reactive towards electrophiles. This reactivity is exploited in various chemical reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Nitropropane-1-sulfonyl)benzene is unique due to the presence of both nitro and sulfonyl groups, which impart distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various chemical processes and applications.

Properties

CAS No.

66291-13-2

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

3-nitropropylsulfonylbenzene

InChI

InChI=1S/C9H11NO4S/c11-10(12)7-4-8-15(13,14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

LXNBJOKSGLKWFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.